molecular formula C10H7BrN2O2 B1383064 3-Bromo-5-(imidazol-1-yl)benzoic acid CAS No. 1596778-10-7

3-Bromo-5-(imidazol-1-yl)benzoic acid

Cat. No.: B1383064
CAS No.: 1596778-10-7
M. Wt: 267.08 g/mol
InChI Key: IBQGAQUXKDNULN-UHFFFAOYSA-N
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Description

3-Bromo-5-(imidazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7BrN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an imidazole ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(imidazol-1-yl)benzoic acid typically involves the following steps:

    Bromination of Benzoic Acid: The starting material, benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzoic acid.

    Imidazole Substitution: The 3-bromobenzoic acid is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.

    Coupling Reactions: Products are more complex aromatic compounds with extended conjugation or functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

3-Bromo-5-(imidazol-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functional materials with specific electronic properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of an imidazole ring.

    3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of an imidazole ring.

    3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of an imidazole ring.

Uniqueness

3-Bromo-5-(imidazol-1-yl)benzoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

IUPAC Name

3-bromo-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQGAQUXKDNULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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